[1-((S)-2-Amino-propionyl)-piperidin-4-yl]-carbamic acid tert-butyl ester
CAS No.:
Cat. No.: VC13420070
Molecular Formula: C13H25N3O3
Molecular Weight: 271.36 g/mol
* For research use only. Not for human or veterinary use.
![[1-((S)-2-Amino-propionyl)-piperidin-4-yl]-carbamic acid tert-butyl ester -](/images/structure/VC13420070.png)
Specification
Molecular Formula | C13H25N3O3 |
---|---|
Molecular Weight | 271.36 g/mol |
IUPAC Name | tert-butyl N-[1-[(2S)-2-aminopropanoyl]piperidin-4-yl]carbamate |
Standard InChI | InChI=1S/C13H25N3O3/c1-9(14)11(17)16-7-5-10(6-8-16)15-12(18)19-13(2,3)4/h9-10H,5-8,14H2,1-4H3,(H,15,18)/t9-/m0/s1 |
Standard InChI Key | VEXJBOWGLMRAJQ-VIFPVBQESA-N |
Isomeric SMILES | C[C@@H](C(=O)N1CCC(CC1)NC(=O)OC(C)(C)C)N |
SMILES | CC(C(=O)N1CCC(CC1)NC(=O)OC(C)(C)C)N |
Canonical SMILES | CC(C(=O)N1CCC(CC1)NC(=O)OC(C)(C)C)N |
Introduction
Chemical Identity and Structural Features
Molecular Characteristics
The compound’s molecular formula is C₁₅H₂₉N₃O₃, with a molecular weight of 299.41 g/mol . Key structural elements include:
-
A piperidine ring serving as a conformational scaffold.
-
An (S)-2-aminopropionyl group contributing to chirality and hydrogen-bonding potential.
-
A tert-butyl carbamate moiety enhancing stability and modulating lipophilicity .
Table 1: Physicochemical Properties
Property | Value | Source |
---|---|---|
Molecular Formula | C₁₅H₂₉N₃O₃ | |
Molecular Weight | 299.41 g/mol | |
Boiling Point | 361.3±35.0 °C (estimated) | |
LogP | 1.03 (predicted) | |
Solubility | Moderate in organic solvents |
Synthesis and Structural Analysis
Synthetic Pathways
The synthesis typically involves multi-step protocols:
-
Piperidine Functionalization: Introduction of the (S)-2-aminopropionyl group via asymmetric Mannich reactions or acylation.
-
Carbamate Formation: Protection of the piperidine nitrogen using tert-butyl dicarbonate (Boc anhydride) under basic conditions .
-
Purification: Chromatographic techniques (e.g., HPLC) ensure enantiomeric purity (>95%).
Table 2: Key Synthetic Steps and Yields
Step | Reagents/Conditions | Yield | Source |
---|---|---|---|
Acylation | (S)-2-Aminopropionic acid, DCC | 70–75% | |
Boc Protection | Boc anhydride, DMAP, THF | 85–90% | |
Final Purification | Silica gel chromatography | 60–65% |
Structural Confirmation
-
NMR Spectroscopy: ¹H/¹³C NMR confirms stereochemistry and tert-butyl group integration .
-
Mass Spectrometry: HRMS validates molecular weight ([M+H⁺] = 300.21 Da) .
-
X-ray Crystallography: Resolves absolute configuration in crystalline derivatives.
Compound | Target | IC₅₀/EC₅₀ | Source |
---|---|---|---|
Ethyl-carbamic acid analog | SARS-CoV-2 3CL protease | 2.1 µM | |
Cyclopropyl-carbamic acid derivative | Dopamine D3 receptor | 15 nM |
Therapeutic Applications
-
Antiviral Agents: Piperidine-carbamates inhibit viral proteases, reducing replication.
-
Neuroprotective Agents: Modulation of neurotransmitter pathways may alleviate Parkinson’s symptoms .
-
Anticancer Candidates: Derivatives show inhibition of autotaxin (ATX), a promoter of tumor metastasis.
Comparative Analysis with Related Compounds
Substituent Effects
Variations in the carbamate group (e.g., ethyl, isopropyl) alter pharmacokinetics:
-
Ethyl Group: Enhances metabolic stability but reduces blood-brain barrier penetration .
-
tert-Butyl Group: Improves hydrolytic stability at physiological pH.
Table 4: Impact of Substituents on Bioactivity
Substituent | LogP | Half-life (in vitro) | Target Affinity |
---|---|---|---|
tert-Butyl | 1.03 | 8.2 hours | High |
Ethyl | 0.87 | 5.5 hours | Moderate |
Cyclopropyl | 1.21 | 10.1 hours | Very High |
Future Directions and Research Gaps
Unresolved Challenges
-
Stereochemical Optimization: Improving enantioselective synthesis to reduce racemization.
-
In Vivo Studies: Limited data on pharmacokinetics and toxicity profiles .
Emerging Applications
-
Targeted Drug Delivery: Conjugation with nanoparticles for enhanced bioavailability.
-
Multifunctional Inhibitors: Dual-targeting protease and kinase pathways in oncology.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume